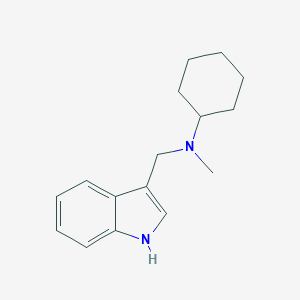

N-(1H-indol-3-ylmethyl)-N-methylcyclohexanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-indol-3-ylmethyl)-N-methylcyclohexanamine, also known as 1-(1H-indol-3-yl)-2-methylamino-cyclohexan-1-amine or simply as NMCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NMCA is a derivative of the popular psychoactive drug, MDMA, and shares some similarities in its chemical structure and mechanism of action. However, NMCA is not intended for human consumption and is strictly used for research purposes.

Wirkmechanismus

The mechanism of action of NMCA is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. NMCA has been shown to increase the release of these neurotransmitters, leading to increased synaptic activity and enhanced communication between neurons.

Biochemical and Physiological Effects

NMCA has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects are similar to those seen with MDMA, but are generally less pronounced. NMCA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using NMCA in scientific research is its similarity to MDMA, which has been extensively studied and has a well-established mechanism of action. This allows researchers to draw comparisons and make predictions about the effects of NMCA based on existing knowledge of MDMA. However, one limitation of using NMCA is its limited availability and high cost, which may make it difficult for some researchers to obtain.

Zukünftige Richtungen

There are several potential future directions for research on NMCA. One area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. NMCA's neuroprotective properties make it a promising candidate for further study in this area. Another potential area of research is in the development of new psychoactive drugs with fewer side effects than MDMA. NMCA's chemical structure and mechanism of action make it a potential starting point for the development of new compounds with similar effects but fewer risks.

Synthesemethoden

The synthesis of NMCA involves several steps and requires specialized equipment and expertise. The most commonly used method for synthesizing NMCA involves the reaction of 3-indoleacetaldehyde with 2-amino-N-(1H-indol-3-ylmethyl)-N-methylcyclohexanaminemethylcyclohexan-N-(1H-indol-3-ylmethyl)-N-methylcyclohexanamineamine in the presence of a reducing agent such as sodium borohydride. This reaction yields NMCA as a white crystalline powder with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

NMCA has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of neuroscience, where NMCA has been shown to have neuroprotective properties and may be useful in the treatment of certain neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname |

N-(1H-indol-3-ylmethyl)-N-methylcyclohexanamine |

|---|---|

Molekularformel |

C16H22N2 |

Molekulargewicht |

242.36 g/mol |

IUPAC-Name |

N-(1H-indol-3-ylmethyl)-N-methylcyclohexanamine |

InChI |

InChI=1S/C16H22N2/c1-18(14-7-3-2-4-8-14)12-13-11-17-16-10-6-5-9-15(13)16/h5-6,9-11,14,17H,2-4,7-8,12H2,1H3 |

InChI-Schlüssel |

XOXQJWBXMAGITH-UHFFFAOYSA-N |

SMILES |

CN(CC1=CNC2=CC=CC=C21)C3CCCCC3 |

Kanonische SMILES |

CN(CC1=CNC2=CC=CC=C21)C3CCCCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)

![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)

![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)

![4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B255899.png)

![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)

![4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B255908.png)

![2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B255909.png)

![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)

![4-[(2',4'-Dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B255916.png)